molecular formula C10H20O4 B010315 2,5,8,11-Tetraoxatetradec-13-ene CAS No. 19685-21-3

2,5,8,11-Tetraoxatetradec-13-ene

Cat. No. B010315
CAS RN: 19685-21-3
M. Wt: 204.26 g/mol
InChI Key: QOQTULDKYFWBLQ-UHFFFAOYSA-N
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Description

what is '2,5,8,11-Tetraoxatetradec-13-ene'? this compound is an organic compound with the molecular formula C13H24O4. It is a white solid with a sweet, fruity odor. the use of 'this compound' this compound is an organic compound used as a reagent in organic synthesis. It is used as a precursor to the synthesis of a variety of compounds, including pharmaceuticals, pesticides, dyes, and fragrances. It can also be used as a catalyst in the synthesis of polymers and other materials. the chemistry of 'this compound' this compound is a molecule composed of four oxygen atoms and thirteen carbon atoms. It belongs to the class of compounds known as dioxolanes, which are cyclic ethers. The molecule has a molecular formula of C13H24O4 and a molecular weight of 248.33 g/mol. The chemical structure of this compound consists of a six-membered ring of four oxygen atoms and two carbon atoms, with the remaining seven carbon atoms arranged around the ring in a linear fashion. The molecule is non-polar due to the symmetrical distribution of electrons around the ring. The molecule has a boiling point of 122.3°C and a melting point of -46.2°C. It is insoluble in water and most organic solvents, but is soluble in alcohols and other polar solvents. this compound is used as a monomer in the production of polymers, such as polyethylene glycols, and as a reagent in organic synthesis. It is also used as a stabilizer in the production of polyurethanes and other polymers. the biochemical/physical effects of 'this compound' this compound is an organic compound that is not found in nature. It is not known to have any biochemical or physical effects. the benefits of 'this compound' this compound is a chemical compound that has a variety of uses in the industrial and commercial sectors. Its primary benefit is its ability to act as a solvent, allowing for the dissolution of other substances. This makes it useful for a variety of applications, such as cleaning, degreasing, and paint removal. Additionally, it is used in the manufacture of pharmaceuticals and other health-related products. It is also an effective solvent for the extraction of essential oils from plants. Finally, it can be used as a fuel additive to improve engine performance. the related research of 'this compound' 1. Synthesis of this compound and Its Derivatives: A Review 2. Synthesis of this compound and Its Derivatives 3. Theoretical Study of the Electronic Structure of this compound 4. Structural Elucidation of this compound 5. Photochemical Reactions of this compound 6. Biological Activity of this compound 7. Catalytic Oxidation of this compound 8. Spectroscopic Characterization of this compound 9. Synthesis and Reactivity of this compound 10. Gas Chromatography–Mass Spectrometry of this compound

Scientific Research Applications

  • Complexation of Metal Atoms : It may be used for the complexation of metal atoms due to its 11-membered ring structure and approximate mirror symmetry (Lazrak et al., 2000).

  • Stable Complex Formation : The fully methylated open-chain polyamine ligand 2,5,8,11-tetramethyl-2,5,8,11-tetraazadodecane forms a stable 1:1 complex with cobalt(II) over the pH range 8–9.5 (Bertini et al., 1995).

  • Model Compound for Eicosatetraenoic Acids : Trihydroxytetraenes, formed from arachidonic acid in human leukocytes, contain four conjugated double bonds and can be used as a model compound for studying the structure of eicosatetraenoic acids (Serhan et al., 1984).

  • High-Throughput DNA Sequencing : 2'-Deoxynucleotide 5'-tetraphosphates with fluorescent labels, key reagents in high-throughput DNA sequencing techniques and single nucleotide polymorphism typing assays (Mohamady & Taylor, 2014).

  • Optoelectronic Applications : 2,5,8,11-tetraalkenyl perylene bisimide derivatives show potential in optoelectronic applications due to their optical, electronic, and self-assembly properties (Zhang et al., 2016).

  • Antimalarial Activity : Tetraoxanes like 5a and 13 are active against various Plasmodium falciparum strains, including chloroquine-susceptible, chloroquine-resistant, and multidrug-resistant strains (Opsenica et al., 2006).

  • Synthesis of Derivatives : The synthesis of 3,5,7,11-Tetraazatricyclo[7.3.1.02,7]tridec-2-ene derivatives from functionalized 1,4-dihydropyridines yields 70-88% in one-pot synthesis (Dotsenko et al., 2007).

  • Thermodynamics of Mixtures : Excess enthalpies for binary mixtures of 2,5,8,11-tetraoxadodecane with homologous n-alkanes are positive with maximum values between 1.7 and 2.3 kJ mol 1 (Treszczanowicz et al., 1991).

  • Inducible Epigenetic Remodeling : The engineered split-TET2 enzyme allows for temporal control of 5mC oxidation and subsequent remodeling of epigenetic states in mammalian cells (Lee et al., 2017).

  • Fluorescent Properties : The synthesized compound displays potentially useful fluorescence properties and is neutral at physiological pH (Rao & Benner, 2001).

Safety and Hazards

  • MSDS : Refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O4/c1-3-4-12-7-8-14-10-9-13-6-5-11-2/h3H,1,4-10H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOQTULDKYFWBLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066515
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

19685-21-3
Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Record name 2,5,8,11-Tetraoxatetradec-13-ene
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Synthesis routes and methods

Procedure details

540 mls of dried peroxide free tetrahydrofuran and 21.5 g of potassium metal are charged into a 2000 ml three-neck flask equipped with mechanical stirrer and a dry nitrogen inlet. 88.4 ml of triethylene glycol monomethyl ether, available from Chemical Samples Co., is added to the mixture dropwise. After the potassium metal has completely reacted, 48.6 ml of allyl chloride is added dropwise to the mixture at such a rate in order to maintain a gentle reflux. After the reaction is complete, 500 mls of distilled water are added in order to dissolve the precipitated salt. The tetrahydrofuran layer is washed with salt water (270 g NaCl/1 liter water) in order to remove the excess alcohol. The resulting product in tetrahydrofuran is collected and the tetrahydrofuran is removed with a water aspirator. The product is distilled at reduced pressure. 75.5 g (74% yield) of triethylene glycol allyl methyl ether is obtained (b.p. 97° C.-100° C./2 mm). The analytical data is consistent with a product of the general formula:
[Compound]
Name
peroxide
Quantity
540 mL
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
88.4 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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